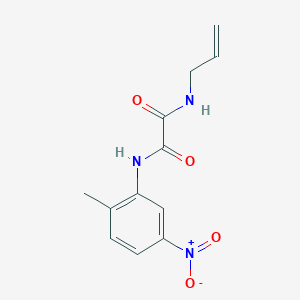
N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide: is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a 2-methyl-5-nitrophenyl group attached to the other nitrogen atom of the oxalamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of N1-allyl-N2-(2-methyl-5-aminophenyl)oxalamide.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted oxalamides.
Aplicaciones Científicas De Investigación
N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyl group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
- N1-allyl-N2-(2-methyl-5-aminophenyl)oxalamide
- N1-allyl-N2-(2-methyl-5-nitrophenyl)ethanediamide
- N1-allyl-N2-(2-methyl-5-nitrophenyl)urea
Uniqueness: N1-allyl-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the presence of both an allyl group and a nitro group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-3-6-13-11(16)12(17)14-10-7-9(15(18)19)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKHVBZXRKZGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)
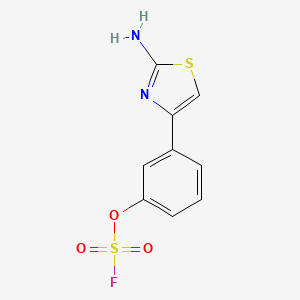
![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)

![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)
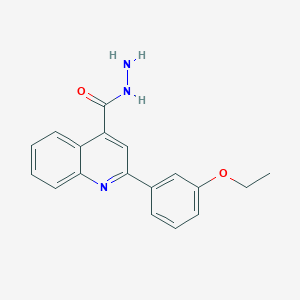
![6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(MORPHOLINE-4-CARBONYL)QUINOLINE](/img/structure/B2965892.png)
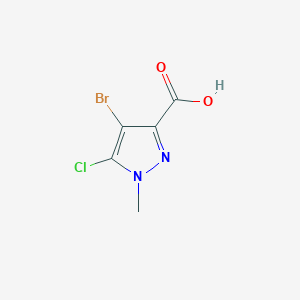

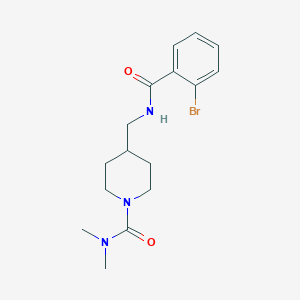
![2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2965899.png)
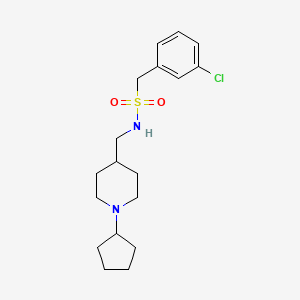
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2965902.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)
